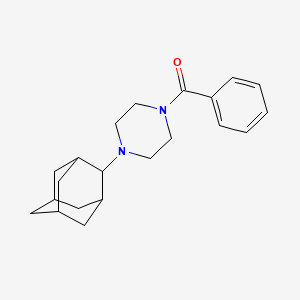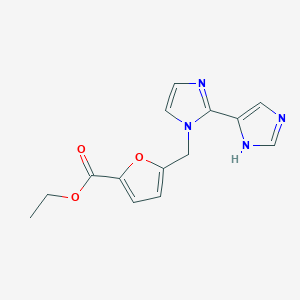![molecular formula C18H22ClN5O2S B5423047 4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5423047.png)
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is also known as CSP or Compound 1 and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of CSP involves the inhibition of PDE5. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a second messenger that plays a crucial role in the regulation of smooth muscle tone. By inhibiting PDE5, CSP increases the levels of cGMP, which leads to the relaxation of smooth muscles.
Biochemical and Physiological Effects:
CSP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of cGMP, which leads to the relaxation of smooth muscles. This effect makes it useful in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and lower urinary tract symptoms. CSP has also been found to have anti-inflammatory and anti-fibrotic properties, which make it useful in the treatment of various inflammatory and fibrotic conditions.
Advantages and Limitations for Lab Experiments
The advantages of using CSP in lab experiments include its potent inhibitory effect on PDE5, which makes it useful in studying the role of PDE5 in various physiological processes. CSP is also relatively easy to synthesize, which makes it accessible to researchers. The limitations of using CSP in lab experiments include its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for the research on CSP. One potential direction is to explore its potential therapeutic applications in other conditions such as heart failure, chronic obstructive pulmonary disease, and asthma. Another direction is to investigate its potential as a combination therapy with other drugs. Additionally, further studies are needed to explore the potential toxicity of CSP and its long-term effects on human health.
Conclusion:
In conclusion, CSP is a chemical compound that has shown potential therapeutic applications in various scientific studies. Its mechanism of action involves the inhibition of PDE5, which leads to the relaxation of smooth muscles. CSP has various biochemical and physiological effects, and its advantages and limitations make it useful in lab experiments. The future directions for research on CSP include exploring its potential therapeutic applications in other conditions and investigating its potential as a combination therapy with other drugs.
Synthesis Methods
The synthesis of CSP involves a series of chemical reactions. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with piperazine to form 4-[(3-chlorophenyl)sulfonyl]-1-piperazine. In the second step, this intermediate is reacted with 2-(1-pyrrolidinyl)pyrimidine to form CSP. The overall synthesis of CSP is a multistep process that requires expertise in organic chemistry.
Scientific Research Applications
CSP has shown potential therapeutic applications in various scientific studies. It has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of smooth muscle tone. CSP has been shown to relax smooth muscles, which makes it useful in the treatment of various conditions such as pulmonary hypertension, erectile dysfunction, and lower urinary tract symptoms.
properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-4-3-5-16(14-15)27(25,26)24-12-10-22(11-13-24)17-6-7-20-18(21-17)23-8-1-2-9-23/h3-7,14H,1-2,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHYMRGKQLNKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5422967.png)

![5-[2-(2-chlorophenyl)vinyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5422982.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422985.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5422998.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5423000.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423007.png)
![(4aS*,8aR*)-6-(2-furylmethyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5423008.png)


![2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5423019.png)
![N-benzyl-N'-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]sulfamide](/img/structure/B5423026.png)

![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5423043.png)